Chroman-2-ylmethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of chroman-2-carboxylic acid using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature. The reaction typically proceeds as follows:
- Chroman-2-carboxylic acid is dissolved in THF.
- A solution of LAH in THF is added dropwise to the reaction mixture.
- The mixture is stirred at room temperature for approximately 20 hours.
- The reaction is quenched with water, and the product is extracted and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative reducing agents and solvents may be explored to optimize the reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Chroman-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromane ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Imines or amides.
Reduction: Amine derivatives.
Substitution: Halogenated chromane derivatives.
Scientific Research Applications
Chroman-2-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of chroman-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Chroman-2-ylmethanamine can be compared with other similar compounds, such as:
Chroman-2-carboxylic acid: A precursor in the synthesis of this compound.
Chroman-2-one: A structurally related compound with different chemical properties and applications.
Chroman-4-ylmethanamine: Another derivative of chromane with variations in the position of the amine group.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and medicinal chemistry.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHATGBRQMDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460438 | |
Record name | Chroman-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3990-59-8 | |
Record name | [(Chroman-2-yl)methyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3990-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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